SR1555 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H22F6N2O2 |

|---|---|

Molekulargewicht |

460.4 g/mol |

IUPAC-Name |

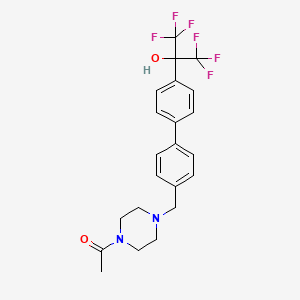

1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C22H22F6N2O2/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28/h2-9,32H,10-14H2,1H3 |

InChI-Schlüssel |

LTFVNEZXOPUABB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SR1555 Hydrochloride: A Deep Dive into its Mechanism of Action as a RORγ Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective synthetic ligand that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma (RORγ).[1][2][3][4][5][6] By binding to this key transcription factor, this compound effectively modulates the differentiation and function of critical immune cell populations, positioning it as a significant tool for research in autoimmune diseases and other inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action: Inverse Agonism of RORγ

The primary molecular target of this compound is the nuclear receptor RORγ.[1][2][3][4][5][6] RORγ, particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation.[2] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist like SR1555 binds to the receptor and reduces its constitutive activity. This means that SR1555 can inhibit the basal transcriptional activity of RORγ even in the absence of an endogenous agonist.

This inhibitory action on RORγ leads to a cascade of downstream effects, most notably the suppression of the pro-inflammatory Th17 cell lineage and a concurrent promotion of the anti-inflammatory T regulatory (Treg) cell lineage.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the in vitro activity of SR1555.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 for RORγ | 1 µM | Not specified | [1][3][5][6] |

| Inhibition of Il17a gene expression | >70% | EL4 cells (at 10 µM) | [1] |

| Increase in Foxp3+ T cells | ~2-fold | Splenocyte culture (at 10 µM) | [1] |

Impact on T-Cell Differentiation and Function

The immunomodulatory effects of this compound are centered on its ability to shift the balance between Th17 and Treg cells.

-

Inhibition of Th17 Cell Differentiation and Function: By acting as an inverse agonist of RORγt, this compound inhibits the expression of key genes required for Th17 cell differentiation and the production of their signature cytokine, Interleukin-17 (IL-17).[1] IL-17 is a potent pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. SR1555 has been shown to significantly reduce the expression of the Il17a gene.[1]

-

Promotion of T Regulatory (Treg) Cell Frequency: Concurrently with its suppression of Th17 cells, this compound promotes the development of Treg cells.[1][3] This is evidenced by an increase in the expression of Foxp3, the master transcription factor for Treg cells.[1] Treg cells play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses.

The dual action of SR1555—suppressing a pro-inflammatory T-cell lineage while promoting an anti-inflammatory one—makes it a compelling compound for the study of autoimmune disease therapeutics.

Signaling Pathway Diagram

Caption: Mechanism of SR1555 on T-Cell Differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

RORγ Inverse Agonist Activity Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of SR1555 to inhibit the transcriptional activity of RORγ.

Materials:

-

HEK293T cells

-

Expression plasmid for a GAL4-RORγ ligand-binding domain (LBD) fusion protein

-

Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase reporter assay system

-

This compound

Protocol:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect HEK293T cells with the GAL4-RORγ LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log concentration of SR1555 and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Th17 and Treg Differentiation Assay

This protocol allows for the assessment of SR1555's effect on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.

Materials:

-

Naive CD4+ T cells isolated from mouse spleen or human peripheral blood

-

Anti-CD3 and anti-CD28 antibodies

-

For Th17 differentiation: IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4

-

For Treg differentiation: TGF-β and IL-2

-

This compound

-

Cell culture plates and media (e.g., RPMI-1640)

Protocol:

-

T-Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate Coating: Coat 96-well plates with anti-CD3 and anti-CD28 antibodies.

-

Cell Seeding: Seed the naive CD4+ T cells in the antibody-coated plates.

-

Differentiation Cocktails:

-

Th17 Conditions: Add a cocktail of IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 to the appropriate wells.

-

Treg Conditions: Add a cocktail of TGF-β and IL-2 to the appropriate wells.

-

-

SR1555 Treatment: Add this compound at various concentrations (e.g., 1 µM, 10 µM) or vehicle control to the wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: Analyze the differentiated cells using flow cytometry for intracellular staining of IL-17A (for Th17 cells) and Foxp3 (for Treg cells).

Experimental Workflow Diagram

Caption: Workflow for T-Cell Differentiation Assay.

Gene Expression Analysis (RT-qPCR)

This method is used to measure the mRNA levels of key genes such as Il17a, Rorc (encoding RORγt), and Foxp3.

Materials:

-

Differentiated T cells from the in vitro assay

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (Il17a, Rorc, Foxp3) and a housekeeping gene (e.g., Actb)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from the T cells treated with SR1555 or vehicle using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.

-

Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protein Expression Analysis (ELISA)

This protocol is for quantifying the amount of secreted IL-17 protein in the cell culture supernatants.

Materials:

-

Supernatants from the T-cell differentiation assay

-

IL-17 ELISA kit

-

Microplate reader

Protocol:

-

Sample Collection: Collect the cell culture supernatants after the differentiation period.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IL-17 in the samples.

Selectivity Profile

An important aspect of a targeted therapeutic is its selectivity. This compound has been shown to be selective for RORγ. It does not exhibit activity at other nuclear receptors such as RORα, the Liver X Receptor (LXR), or the Farnesoid X Receptor (FXR).[5][6] This selectivity is crucial as it minimizes the potential for off-target effects.

Therapeutic Implications

The ability of this compound to suppress Th17-mediated inflammation and promote Treg-induced immune tolerance makes it a valuable research tool and a potential therapeutic candidate for a range of autoimmune and inflammatory disorders, including:

-

Rheumatoid Arthritis

-

Psoriasis

-

Multiple Sclerosis

-

Inflammatory Bowel Disease

Additionally, some studies suggest a potential role for RORγ inverse agonists in the treatment of obesity, although this is an emerging area of research.[7]

Conclusion

This compound is a selective RORγ inverse agonist that effectively modulates the immune system by inhibiting the pro-inflammatory Th17 cell lineage and promoting the anti-inflammatory Treg cell lineage. Its well-defined mechanism of action and quantifiable effects on key molecular and cellular markers make it a cornerstone compound for research into RORγ biology and the development of novel therapies for autoimmune diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SR1555 and other RORγ modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated protocol for FoxP3 reveals increased expression in type 1 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. antbioinc.com [antbioinc.com]

SR1555 Hydrochloride: A Potent RORγ Inverse Agonist for Modulating Immune Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic acid receptor-related orphan receptor gamma (RORγ) has emerged as a critical regulator of immune responses, particularly in the differentiation and function of T helper 17 (Th17) cells. These cells are key players in the pathogenesis of various autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis. SR1555 hydrochloride is a potent and selective synthetic inverse agonist of RORγ. By binding to the ligand-binding domain of RORγ, SR1555 effectively suppresses the pro-inflammatory activities of Th17 cells while simultaneously promoting the development of anti-inflammatory T regulatory (Treg) cells. This dual mechanism of action makes SR1555 a compelling therapeutic candidate for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the RORγ inverse agonist activity of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as an inverse agonist of RORγ, a nuclear receptor that acts as a master transcription factor for Th17 cell differentiation. In its active state, RORγ binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-21, and IL-22.[1]

SR1555 binds to the ligand-binding pocket of RORγ, inducing a conformational change that prevents the recruitment of co-activators and facilitates the binding of co-repressors to the receptor complex. This leads to the transcriptional repression of RORγ target genes, thereby inhibiting Th17 cell differentiation and their effector functions. A unique characteristic of SR1555 is its ability to not only suppress Th17 cells but also to promote the expansion of Treg cells, which are crucial for maintaining immune tolerance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the RORγ inverse agonist activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| RORγ Inverse Agonist Activity | - | IC50 | 1 µM | [1][2] |

| IL-17A Gene Expression | EL4 cells | Inhibition | >70% at 10 µM | [1] |

| Th17 Differentiation | Mouse Splenocytes | Inhibition of IL-17 production | Dose-dependent | [1] |

| Treg Induction | Mouse Splenocytes | Increase in Foxp3+ cells | Nearly 2-fold increase | [1] |

Table 2: In Vivo Activity of this compound

| Animal Model | Treatment | Key Finding | Reference |

| Diet-Induced Obese Mice | 5 or 10 mg/kg twice daily (i.p.) | Significant reduction in fat mass and body weight, improved insulin sensitivity |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: RORγ Signaling Pathway and SR1555 Inhibition.

Caption: Th17 Differentiation Assay Workflow.

Caption: Luciferase Reporter Assay Workflow.

Experimental Protocols

RORγ Luciferase Reporter Assay

This assay is used to quantify the inverse agonist activity of SR1555 on RORγ-mediated transcription.

-

Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An expression vector for full-length human RORγ or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing multiple copies of a ROR Response Element (RORE) upstream of a firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Protocol:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect the cells with the RORγ expression vector, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with a dose-response of this compound or vehicle control (e.g., DMSO).

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.

-

In Vitro Th17 Differentiation Assay

This assay assesses the effect of SR1555 on the differentiation of naive CD4+ T cells into Th17 cells.

-

Cell Source: Splenocytes or purified naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from mice (e.g., C57BL/6).

-

Th17 Polarizing Conditions:

-

Anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation.

-

Recombinant murine IL-6 and TGF-β.

-

Anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper subsets.

-

-

Protocol:

-

Isolate splenocytes or naive CD4+ T cells.

-

Culture the cells under Th17 polarizing conditions in the presence of a dose-response of this compound or vehicle control.

-

After 3-5 days, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Perform intracellular cytokine staining for IL-17A.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

-

In Vitro Treg Induction Assay

This assay evaluates the ability of SR1555 to promote the generation of induced Treg cells.

-

Cell Source: Purified naive CD4+ T cells from mice.

-

Treg Polarizing Conditions:

-

Anti-CD3 and anti-CD28 antibodies.

-

Recombinant human TGF-β.

-

Recombinant murine IL-2.

-

-

Protocol:

-

Culture naive CD4+ T cells under Treg polarizing conditions with this compound or vehicle control.

-

After 3-5 days, harvest the cells.

-

Perform intracellular staining for the transcription factor Foxp3, a key marker for Treg cells.

-

Analyze the percentage of Foxp3-expressing CD4+ T cells by flow cytometry.

-

Quantitative Real-Time PCR (qPCR)

This method is used to measure the effect of SR1555 on the expression of RORγ target genes.

-

Cell Source: EL4 cells or primary T cells differentiated under Th17 conditions.

-

Protocol:

-

Treat cells with this compound or vehicle for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA by reverse transcription.

-

Perform qPCR using primers specific for target genes (e.g., Il17a, Il17f, Rorc, Foxp3) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

This compound is a valuable research tool for investigating the role of RORγ in immune regulation and autoimmune diseases. Its ability to potently and selectively inhibit RORγ-mediated Th17 differentiation while promoting Treg development highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of SR1555 and other RORγ inverse agonists.

References

SR1555 Hydrochloride: A Potent Modulator of Th17 Cell Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical mediators of inflammation and play a significant role in the pathogenesis of numerous autoimmune diseases. The differentiation and function of these cells are orchestrated by the master transcriptional regulator, Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). SR1555 hydrochloride has emerged as a specific and potent inverse agonist of RORγt, offering a targeted approach to modulate the Th17 inflammatory axis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on Th17 cell differentiation, and detailed experimental protocols for its investigation.

Introduction to Th17 Cells and RORγt

Th17 cells are characterized by their production of a signature panel of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1] These cytokines are instrumental in host defense against extracellular pathogens but are also key drivers of tissue inflammation and damage in autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process initiated by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and IL-6. This signaling cascade culminates in the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and the subsequent expression of RORγt. RORγt, a member of the nuclear receptor superfamily, is the master transcription factor that dictates the Th17 cell fate by directly binding to the promoter regions of genes encoding for IL-17 and other key Th17-associated molecules.

This compound: A Specific RORγt Inverse Agonist

This compound is the hydrochloride salt form of SR1555, a small molecule identified as a specific inverse agonist of RORγt.[2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of RORγt, which exhibits a degree of constitutive activity, SR1555 actively represses the transcriptional output of the receptor.

Mechanism of Action: SR1555 binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators necessary for gene transcription. This leads to the suppression of RORγt-mediated gene expression, thereby inhibiting the differentiation of Th17 cells and the production of their signature pro-inflammatory cytokines.[2]

Quantitative Effects of this compound on Th17 Differentiation

This compound demonstrates a dose-dependent inhibition of Th17 cell differentiation and function. The following tables summarize the quantitative data on its effects on key Th17-related markers.

Table 1: Effect of this compound on RORγt Activity and Expression

| Parameter | Value | Cell Line/System | Reference |

| IC50 (RORγt Inverse Agonism) | 1 μM | Not specified | [2] |

| RORγ Expression | Decreased (dose-dependent) | 3T3L1 cells | [2] |

Table 2: Dose-Dependent Inhibition of Th17 Cytokine Gene Expression by this compound

| Target Gene | Concentration of SR1555 | % Inhibition (relative to vehicle control) | Cell Type | Reference |

| Il17a | 10 μM | >70% | EL4 cells | [2] |

| IL-17 Protein | 10 μM | Significant Inhibition | Differentiating Th17 cells | [2] |

Note: More detailed dose-response data for IL-17F and IL-22 are not currently available in the public domain for SR1555 specifically. However, studies on other RORγt inverse agonists show a similar concentration-dependent inhibition of these cytokines.

Table 3: Effect of this compound on Th17/Treg Balance

| Target Gene/Cell Type | Concentration of SR1555 | Effect | Cell Type | Reference |

| Foxp3 Gene Expression | 10 μM | Increased | Splenocyte culture | [2] |

| Foxp3+ T cells (Tregs) | 10 μM | ~2-fold increase in expression | Splenocyte culture | [2] |

Signaling Pathways and Experimental Workflows

Th17 Differentiation Signaling Pathway and the Point of Intervention by SR1555

The differentiation of naïve CD4+ T cells into Th17 cells is a tightly regulated process. The diagram below illustrates the key signaling events and highlights the inhibitory action of SR1555.

Experimental Workflow for In Vitro Th17 Differentiation Assay

This workflow outlines the key steps to assess the efficacy of SR1555 in an in vitro Th17 differentiation model.

Detailed Experimental Protocols

In Vitro Th17 Cell Differentiation

This protocol is adapted for the evaluation of RORγt inverse agonists.

1. Isolation of Naïve CD4+ T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. For murine studies, prepare a single-cell suspension from spleens.

-

Enrich for naïve CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit, targeting CD4+CD45RA+CCR7+ cells (human) or CD4+CD62L+CD44- cells (mouse). Purity should be >95% as assessed by flow cytometry.

2. T Cell Culture and Differentiation:

-

Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash wells with sterile PBS before use.

-

Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

-

Prepare the Th17 polarizing cytokine cocktail. Final concentrations may vary, but a typical cocktail includes:

-

Human: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-1β (10-20 ng/mL), IL-23 (10-20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Mouse: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

-

Add this compound at desired final concentrations (e.g., serial dilutions from 10 µM) or vehicle control (e.g., DMSO) to appropriate wells.

-

Add the cell suspension containing anti-CD28 and cytokines to the anti-CD3 coated plate.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

3. Analysis of Th17 Differentiation:

-

For intracellular cytokine staining, restimulate cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Harvest cells and perform flow cytometry, ELISA, or qPCR as described in the respective protocols below.

Flow Cytometry Analysis of Th17 and Treg Cells

1. Surface Staining:

-

Harvest and wash cells with FACS buffer (PBS with 2% FBS).

-

Stain for surface markers such as CD4 and CD25 for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

2. Fixation and Permeabilization:

-

Resuspend cells in a fixation/permeabilization buffer (e.g., commercially available Foxp3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions. Incubate for 30-60 minutes at 4°C.

3. Intracellular Staining:

-

Wash cells with permeabilization buffer.

-

Stain for intracellular targets:

-

For Th17: Anti-IL-17A and Anti-RORγt antibodies.

-

For Treg: Anti-Foxp3 antibody.

-

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash cells twice with permeabilization buffer.

4. Data Acquisition and Analysis:

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on live, single, CD4+ lymphocytes to analyze the percentage of IL-17A+, RORγt+, and Foxp3+ cells.

RORγt Luciferase Reporter Assay

This assay measures the transcriptional activity of RORγt in a cellular context.

1. Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T) that does not endogenously express high levels of RORγt.

-

Co-transfect cells with:

-

An expression vector for RORγt.

-

A luciferase reporter plasmid containing RORγt response elements (ROREs) upstream of the luciferase gene (e.g., from the IL-17 promoter).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

2. Compound Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.

3. Luciferase Activity Measurement:

-

After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of RORγt transcriptional activity by SR1555 relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol allows for the investigation of the direct binding of RORγt to the promoter regions of its target genes.

1. Cross-linking and Chromatin Preparation:

-

Treat differentiated Th17 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-RORγt antibody or a control IgG.

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

3. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C overnight in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

5. Analysis by qPCR:

-

Perform quantitative PCR (qPCR) using primers specific for the RORγt binding sites within the promoter of target genes (e.g., IL17A).

-

Quantify the amount of precipitated DNA relative to the input chromatin.

Conclusion

This compound represents a valuable research tool and a potential therapeutic candidate for the treatment of Th17-mediated autoimmune diseases. Its specific mechanism of action as a RORγt inverse agonist allows for the targeted inhibition of the Th17 inflammatory pathway. The experimental protocols provided in this guide offer a robust framework for investigating the effects of SR1555 and other RORγt modulators on Th17 cell biology. Further research into the dose-dependent effects of SR1555 on a broader range of Th17-associated cytokines and signaling molecules will be crucial for a complete understanding of its therapeutic potential.

References

SR1555 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SR1555 hydrochloride is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ). Its discovery has been a significant milestone in the pursuit of therapeutic agents for autoimmune diseases and metabolic disorders. By modulating the activity of RORγ, SR1555 effectively suppresses the differentiation of pro-inflammatory T helper 17 (TH17) cells while simultaneously promoting the development of anti-inflammatory T regulatory (Treg) cells. This dual activity presents a promising strategy for restoring immune homeostasis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound was born out of the recognition of RORγ as a master regulator of TH17 cell differentiation.[1] TH17 cells are a subset of T helper cells that, through the production of cytokines like Interleukin-17 (IL-17), play a critical role in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, identifying small molecule modulators of RORγ became a key therapeutic objective.

SR1555 was identified as a selective RORγ inverse agonist that not only inhibits the development and function of TH17 cells but also uniquely enhances the frequency of Treg cells.[1] This latter characteristic distinguishes it from many other RORγ modulators and offers a potential advantage in the treatment of autoimmune conditions by not only dampening the inflammatory response but also actively promoting immune tolerance.

Chemical Properties

| Property | Value |

| Chemical Name | 1-(4-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride |

| Molecular Formula | C₂₂H₂₃ClF₆N₂O₂ |

| Molecular Weight | 496.88 g/mol |

| CAS Number | 2309312-90-9 (HCl salt) |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme.

Synthesis Workflow

References

SR1555 Hydrochloride: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR1555 hydrochloride, a selective inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor gamma-t (RORγt). It is designed to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for autoimmune diseases. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and explores its application in preclinical research.

Introduction: Targeting RORγt in Autoimmunity

Autoimmune diseases arise from a dysregulated immune response where the body mistakenly attacks its own tissues.[1][2][3] A key player in the pathology of many of these diseases is the T helper 17 (Th17) cell, a subset of CD4+ T cells.[4][5] Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[6][7] The differentiation and function of these cells are critically dependent on the transcription factor RORγt.[6][8][9][10]

RORγt is considered a master regulator of Th17 cell development and is a promising therapeutic target for a range of autoimmune conditions, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[6][8] By inhibiting RORγt, it is possible to suppress the Th17 inflammatory pathway.[6][11] this compound is a small molecule tool compound developed for this purpose, acting as a selective RORγt inverse agonist.[12][13][14][15]

Mechanism of Action of this compound

This compound functions as a RORγ inverse agonist.[12][14][15] Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist reduces the constitutive activity of its target receptor. RORγt exhibits high basal activity, and SR1555 works by repressing this activity, leading to a decrease in the transcription of RORγt target genes, such as Il17a.[14][16]

The primary consequences of SR1555's interaction with RORγt are twofold:

-

Inhibition of Th17 Cell Differentiation and Function : By suppressing RORγt activity, SR1555 inhibits the development of pro-inflammatory Th17 cells and blocks their production of IL-17.[12][14][15]

-

Promotion of T regulatory (Treg) Cells : SR1555 has been shown to increase the frequency of anti-inflammatory T regulatory (Treg) cells, as evidenced by an increase in the expression of the Treg-specific transcription factor, Foxp3.[12][14] This dual activity—suppressing a pro-inflammatory cell type while promoting an anti-inflammatory one—makes it a valuable tool for autoimmune research.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Assay Type | Target | Source |

| IC50 | 1 µM | RORγ Ligand Displacement | Retinoic acid receptor-related orphan nuclear receptor γ (RORγ) | [12][14][17] |

| IC50 | 1.5 µM | RORγ Inverse Agonist Activity | Retinoic acid receptor-related orphan nuclear receptor γ (RORγ) | [18][19] |

| Effect on Gene Expression | >70% inhibition | qPCR | Il17a gene in EL4 cells | [14] |

| Effect on Treg Frequency | ~2-fold increase | Flow Cytometry | Foxp3+ T cells in splenocyte culture | [14] |

Experimental Protocols

Evaluating the activity of RORγt modulators like SR1555 involves a series of specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

A. RORγt Ligand Binding Assay (Competition)

-

Objective: To determine the affinity of SR1555 for the RORγt ligand-binding domain (LBD) by measuring its ability to displace a known radiolabeled ligand.

-

Methodology:

-

Reagents: Recombinant human RORγt LBD, a tritiated RORγt ligand (e.g., [3H]25-hydroxycholesterol or a synthetic ligand), this compound, scintillation fluid.

-

Procedure:

-

A constant concentration of recombinant RORγt LBD and the radiolabeled ligand are incubated together in a suitable buffer.

-

Increasing concentrations of SR1555 (or a vehicle control) are added to the mixture in a multi-well plate format.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated (e.g., via filtration).

-

The amount of bound radioligand is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of SR1555 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by fitting the data to a dose-response curve.

-

B. Th17 Cell Differentiation Assay

-

Objective: To assess the effect of SR1555 on the differentiation of naive CD4+ T cells into IL-17-producing Th17 cells.

-

Methodology:

-

Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

-

Culture Conditions: Culture the naive T cells on plates coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

-

Th17 Polarization: Add a "Th17-polarizing cocktail" to the culture medium, typically consisting of TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 antibodies.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a DMSO vehicle control at the start of the culture.

-

Incubation: Culture the cells for 3-5 days.

-

Restimulation and Analysis:

-

Before analysis, restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[20][21]

-

Analyze IL-17A production via two methods:

-

ELISA: Measure the concentration of IL-17A in the culture supernatant.

-

Intracellular Flow Cytometry: Stain the cells for surface CD4 and intracellular IL-17A and IFN-γ to determine the percentage of Th17 cells (CD4+IL-17A+).

-

-

-

Data Analysis: Compare the percentage of Th17 cells or the concentration of IL-17A in SR1555-treated cultures to the vehicle control.

-

References

- 1. How do different drug classes work in treating Autoimmune Diseases? [synapse.patsnap.com]

- 2. Drug Candidates for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the role of immunotherapeutic drugs in autoimmune diseases: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms underlying effects of 1,25-Dihydroxyvitamin D3 on the Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Local and systemic effects of IL-17 in joint inflammation: a historical perspective from discovery to targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medkoo.com [medkoo.com]

- 16. mdpi.com [mdpi.com]

- 17. Sapphire Bioscience [sapphirebioscience.com]

- 18. This compound|CAS |DC Chemicals [dcchemicals.com]

- 19. This compound Datasheet DC Chemicals [dcchemicals.com]

- 20. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High levels of IL-17 in rheumatoid arthritis patients: IL-15 triggers in vitro IL-17 production via cyclosporin A-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of SR1555 Hydrochloride in Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity and its associated metabolic disorders represent a significant global health challenge with a pressing need for novel therapeutic interventions. SR1555 hydrochloride, a small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ), has emerged as a promising candidate for the treatment of obesity. Preclinical studies have demonstrated that pharmacological repression of RORγ by SR1555 leads to a reduction in adiposity, improved insulin sensitivity, and enhanced energy expenditure. This technical guide provides an in-depth overview of the therapeutic potential of this compound in obesity, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to support further research and development of SR1555 as a potential anti-obesity therapeutic.

Introduction

The escalating prevalence of obesity and its comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, underscores the urgent need for effective pharmacological treatments. The nuclear receptor RORγ, traditionally known for its role in immune cell differentiation, has been identified as a potential regulator of metabolic processes.[1] this compound is a potent and selective inverse agonist of RORγ.[1] This guide summarizes the current understanding of SR1555's anti-obesity effects, providing a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

Mechanism of Action

This compound exerts its anti-obesity effects primarily through the inverse agonism of RORγ. By binding to RORγ, SR1555 represses its transcriptional activity, leading to a cascade of metabolic changes in adipose tissue. The proposed mechanism involves three key pathways: inhibition of adipogenesis, modulation of lipid metabolism, and promotion of thermogenesis.

Signaling Pathway

The proposed signaling pathway for the anti-obesity effects of this compound is depicted below. SR1555 acts as an inverse agonist, repressing the transcriptional activity of RORγ. This leads to downstream effects on genes involved in adipogenesis, lipid metabolism, and thermogenesis, ultimately resulting in reduced adiposity and improved metabolic health.

Figure 1: Proposed signaling pathway of this compound in adipose tissue.

Preclinical Efficacy: In Vitro and In Vivo Studies

The therapeutic potential of this compound in obesity has been evaluated in both in vitro and in vivo preclinical models. These studies have provided crucial data on its effects on adipocyte differentiation, body composition, and metabolic parameters.

In Vitro Effects on Adipogenesis

SR1555 has been shown to modulate the differentiation of preadipocytes into mature adipocytes.

Table 1: In Vitro Effects of SR1555 on Adipogenesis and Gene Expression

| Cell Line | Treatment | Effect on RORγ Expression | Effect on FGF21 Expression | Effect on AdipoQ Expression | Reference |

| 3T3-L1 preadipocytes | SR1555 | Decreased | Increased | Increased | [1] |

In Vivo Effects in Diet-Induced Obese Mice

Chronic administration of SR1555 to diet-induced obese (DIO) mice resulted in significant improvements in metabolic parameters.

Table 2: In Vivo Effects of SR1555 in Diet-Induced Obese Mice

| Parameter | Vehicle Control | SR1555 (5 mg/kg) | SR1555 (10 mg/kg) | Reference |

| Body Weight Change (after 20 days) | Maintained | -15% | -23% | [1] |

| Food Intake | No significant change in lean mice | Modest reduction in DIO mice | Modest reduction in DIO mice | [1] |

| Fat Mass | - | Significantly reduced | Significantly reduced | [1] |

| Insulin Sensitivity | - | Improved | Improved | [1] |

Effects on Thermogenesis and Lipid Metabolism

SR1555 treatment has been shown to induce the expression of thermogenic genes in adipose tissue and modulate lipid metabolism.

Table 3: Effects of SR1555 on Thermogenic and Lipolytic Markers

| Tissue/Cell Type | Parameter | Effect of SR1555 | Reference |

| Brown Adipose Tissue (in vivo) | UCP1, PRDM16, FGF21 gene expression | Increased | [1] |

| Brown Adipocytes and Beige Cells (in vitro) | UCP1 gene and protein levels | Increased | [1] |

| Cultured Cells | Hormone-Sensitive Lipase (HSL) activation | Inhibited | [1] |

| Cultured Cells | Fatty Acid Oxidation | Increased | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Adipocyte Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes and treatment with SR1555.

Figure 2: Experimental workflow for in vitro adipocyte differentiation.

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Differentiation Induction: Two days post-confluence, differentiation is induced using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 1 µg/ml insulin) in DMEM with 10% FBS. SR1555 or vehicle control is added at this stage.

-

Maintenance: After two days, the medium is replaced with DMEM containing 10% FBS and 1 µg/ml insulin for another two days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days, until mature adipocytes are formed (typically day 8).

-

Analysis: Differentiated adipocytes are harvested for gene expression analysis (e.g., qRT-PCR for RORγ, FGF21, AdipoQ) and assessment of lipid accumulation (e.g., Oil Red O staining).

In Vivo Diet-Induced Obesity Model

This protocol details the induction of obesity in mice and subsequent treatment with SR1555.

Figure 3: Experimental workflow for the in vivo diet-induced obesity model.

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: Obesity is induced by feeding a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks.

-

Treatment: Once obesity is established, mice are randomized into treatment groups. This compound is administered, for example, via intraperitoneal (i.p.) injection twice daily at doses of 5 or 10 mg/kg.[1] A vehicle control group receives the formulation excipient.

-

Monitoring: Body weight and food intake are monitored daily throughout the treatment period.

-

Metabolic Phenotyping: At the end of the study, various metabolic parameters are assessed. This can include:

-

Body Composition: Determined by techniques such as Dual-Energy X-ray Absorptiometry (DEXA) to measure fat and lean mass.

-

Glucose and Insulin Tolerance Tests: To evaluate glucose homeostasis and insulin sensitivity.

-

Tissue Analysis: Adipose tissue and other relevant organs are collected for gene expression analysis (qRT-PCR), histology, and measurement of lipid content.

-

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent.

Table 4: Pharmacokinetic Parameters of SR1555 in Male C57Bl/6 Mice

| Route of Administration | Dose | Plasma Concentration (4 hours post-administration) | Reference |

| Intraperitoneal (i.p.) | 5 mg/kg | > 4 µM | [1] |

| Intraperitoneal (i.p.) | 10 mg/kg | > 8 µM | [1] |

| Oral Gavage | 20 mg/kg | > 16 µM | [1] |

-

Formulation: For oral administration, SR1555 was formulated in 15% Cremophore EL in water.[1]

-

Analysis: Plasma concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for the treatment of obesity through its unique mechanism of action as a RORγ inverse agonist. Preclinical data strongly support its ability to reduce adiposity, improve insulin sensitivity, and increase energy expenditure. The detailed experimental protocols provided in this guide offer a framework for further investigation into the anti-obesity effects of SR1555 and other RORγ modulators.

Future research should focus on:

-

Elucidating the direct molecular targets of RORγ that mediate the observed metabolic effects.

-

Conducting long-term efficacy and safety studies in relevant animal models.

-

Optimizing the pharmacokinetic properties of SR1555 for clinical development.

-

Investigating the potential for combination therapies with other anti-obesity agents.

The continued exploration of RORγ as a therapeutic target for metabolic diseases holds great promise for the development of novel and effective treatments for obesity and its associated complications.

References

SR1555 Hydrochloride: A Potent Modulator of the IL-17 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of T helper 17 (Th17) cells, the primary producers of IL-17, is critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor gamma t). SR1555 hydrochloride has emerged as a potent and selective inverse agonist of RORγt, offering a targeted approach to modulate the IL-17 signaling pathway. This technical guide provides a comprehensive overview of the role of this compound in the IL-17 signaling cascade, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the IL-17 Signaling Pathway and the Role of RORγt

The IL-17 family of cytokines, particularly IL-17A, are key drivers of inflammation in a host of autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The production of IL-17 is a hallmark of Th17 cells, a distinct lineage of CD4+ T helper cells.[3] The differentiation of naive CD4+ T cells into Th17 cells is orchestrated by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[3] This cytokine signaling converges on the activation of the master transcriptional regulator, RORγt.[3][4] RORγt is both necessary and sufficient for driving the genetic program that leads to Th17 cell differentiation and the subsequent production of IL-17.[3][4] Consequently, RORγt has become a prime therapeutic target for the development of novel anti-inflammatory drugs.[5][6]

This compound: A Selective RORγt Inverse Agonist

This compound is a small molecule that functions as a selective inverse agonist of RORγt.[6][7] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the context of RORγt, SR1555 actively represses the transcriptional activity of the receptor, thereby inhibiting the expression of RORγt target genes, including Il17a and Il17f.[7] This targeted action on the master regulator of Th17 cells makes SR1555 a powerful tool for studying IL-17-mediated inflammation and a promising candidate for therapeutic development.[1][8]

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on the IL-17 pathway have been quantified in various in vitro studies. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line/System | Description | Reference(s) |

| IC50 | 1 µM | Not specified | Concentration of SR1555 required to inhibit 50% of RORγ activity. | [6][7] |

| Gene Expression Inhibition | >70% | EL4 cells | Inhibition of Il17a gene expression after 24 hours of treatment with 10 µM SR1555. | [7] |

| Protein Expression Inhibition | Significant | Differentiated Th17 cells | Inhibition of IL-17 protein expression after 24 hours of treatment with 10 µM SR1555. | [7] |

| Effect on Foxp3 Expression | ~2-fold increase | Splenocyte culture | Increase in the expression of Foxp3+ T cells, indicating a shift towards regulatory T cells. | [7] |

Experimental Protocols

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound to assess its inhibitory activity.

Materials:

-

Naive CD4+ T cells (isolated from human peripheral blood or mouse spleen)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human/mouse TGF-β1

-

Recombinant human/mouse IL-6

-

This compound

-

96-well cell culture plates

-

ELISA kit for IL-17A

-

Flow cytometer and relevant antibodies (anti-CD4, anti-IL-17A)

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate twice with sterile PBS before use.

-

Cell Preparation: Isolate naive CD4+ T cells using a commercially available isolation kit. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations.

-

Cell Culture:

-

Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the coated 96-well plate.

-

Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

-

Add 100 µL of the Th17 differentiation cocktail containing anti-CD28 antibody (e.g., 1-2 µg/mL), TGF-β1 (e.g., 1-5 ng/mL), and IL-6 (e.g., 20-50 ng/mL) in complete RPMI-1640 medium.

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

Analysis:

-

ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.

-

Flow Cytometry: For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Subsequently, stain the cells for surface markers (e.g., CD4) and intracellular IL-17A using fluorescently labeled antibodies. Analyze the percentage of IL-17A-producing CD4+ T cells using a flow cytometer.

-

Gene Expression Analysis by RT-qPCR

This protocol outlines the procedure to quantify the effect of this compound on the expression of RORγt and IL-17A mRNA.

Materials:

-

Cells treated with this compound as described in the Th17 differentiation assay

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for RORC (human)/Rorc (mouse), IL17A (human)/Il17a (mouse), and a housekeeping gene (e.g., GAPDH/Gapdh)

Procedure:

-

RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

IL-17 Signaling Pathway and the Role of this compound

Caption: IL-17 signaling pathway and the inhibitory action of this compound on RORγt.

Experimental Workflow for Evaluating this compound

References

- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

SR1555 Hydrochloride and Nuclear Receptor Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: this compound and the RORγ Nuclear Receptor

SR1555 is a small molecule compound that selectively targets the nuclear receptor RORγ.[1][2] Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes.[3][4] RORγ, and its T-cell specific isoform RORγt, are pivotal in the differentiation and function of T helper 17 (Th17) cells.[2][5][6] These cells are critical components of the immune system but are also implicated in the pathology of numerous autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and psoriasis, due to their production of pro-inflammatory cytokines like Interleukin-17A (IL-17A).[1][5][7]

Unlike a neutral antagonist which simply blocks an agonist from binding, SR1555 acts as an inverse agonist .[1][2][8] RORγ exhibits high constitutive activity, meaning it promotes gene transcription even without a natural activating ligand.[9] An inverse agonist binds to the receptor and reduces this basal level of activity.[10] SR1555's unique pharmacological profile includes not only the suppression of Th17 cell development but also the promotion of anti-inflammatory T regulatory (Treg) cells, making it a compound of significant interest for therapeutic development.[1][2][11]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's activity on its primary target.

| Parameter | Value | Target | Assay Type | Notes | Reference |

| IC₅₀ | 1 µM | RORγ | Not Specified | This value indicates the concentration at which SR1555 inhibits 50% of RORγ's activity. | [1][2][8][11][12] |

| Selectivity | Selective | RORγ | Not Specified | SR1555 does not demonstrate binding activity towards other nuclear receptors such as RORα, LXR, or FXR. | [2][12] |

Mechanism of Action: Modulating T-Cell Differentiation

SR1555 exerts its effects by directly binding to the ligand-binding domain (LBD) of RORγt.[5] This interaction induces a conformational change in the receptor that leads to the displacement of co-activator proteins, which are necessary for initiating gene transcription.[5] This repression of RORγt's transcriptional activity has two major consequences on T-cell lineage commitment:

-

Inhibition of Th17 Cell Differentiation: By repressing RORγt, SR1555 blocks the key transcription factor required for naive CD4+ T cells to differentiate into pro-inflammatory Th17 cells. This leads to a significant reduction in the expression and secretion of IL-17A and other signature Th17 cytokines.[1][2][5][11] In cellular assays, 10 µM of SR1555 was shown to inhibit Il17a gene expression by over 70% in EL4 cells.[11]

-

Promotion of T Regulatory (Treg) Cell Frequency: Uniquely, SR1555 has been shown to increase the population of Foxp3+ Treg cells.[1][11] These cells play a crucial role in maintaining immune tolerance and suppressing autoimmune responses. SR1555 treatment can increase the expression of the Treg master transcription factor Foxp3 while simultaneously suppressing Rorc (the gene encoding RORγt).[11]

This dual functionality represents a significant advantage for potential autoimmune disease therapies, as it simultaneously dampens the pro-inflammatory response and enhances the anti-inflammatory, regulatory arm of the immune system.[13]

Signaling Pathway Diagrams

The following diagrams illustrate the RORγt-mediated signaling pathway and the mechanism of SR1555's intervention.

Caption: RORγt-mediated differentiation of Th17 cells.

Caption: this compound mechanism of action.

Key Experimental Protocols

The characterization of SR1555 and other RORγ modulators relies on a suite of standardized in vitro and cell-based assays.

A. RORγ Reporter Gene Assay

-

Principle: This cell-based assay quantifies the functional activity of a test compound on the RORγ receptor. It is the primary method for identifying agonists, antagonists, or inverse agonists.[9]

-

Methodology:

-

Cell Line: A host cell line (e.g., HEK293T) is engineered to express two key components: a) a fusion protein of the RORγ ligand-binding domain (LBD) with a GAL4 DNA-binding domain (DBD), and b) a reporter gene (e.g., luciferase) under the control of a GAL4 Upstream Activating Sequence (UAS) promoter.[14]

-

Compound Treatment: The engineered cells are incubated with varying concentrations of the test compound (e.g., SR1555).

-

Measurement: Because RORγ is constitutively active, it will drive luciferase expression basally. An inverse agonist like SR1555 will cause a dose-dependent decrease in the luciferase signal compared to the vehicle control.

-

Data Analysis: The luminescence is measured using a plate reader. The data is used to generate a dose-response curve and calculate an IC₅₀ value.[15]

-

Caption: Workflow for a RORγ luciferase reporter assay.

B. Co-activator Recruitment Assay (e.g., TR-FRET)

-

Principle: This biochemical assay measures the ability of a ligand to promote or disrupt the interaction between the RORγ LBD and a co-activator peptide. It provides direct evidence of a compound's effect on this critical protein-protein interaction.

-

Methodology:

-

Reagents: The assay uses a purified, recombinant RORγ LBD (often His-tagged) and a fluorescently labeled peptide derived from a co-activator like SRC1.[14][16] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.

-

Assay Setup: The RORγ LBD is labeled with a donor fluorophore (e.g., via an anti-His antibody) and the co-activator peptide with an acceptor fluorophore. In the basal state, the two interact, bringing the fluorophores into proximity and generating a FRET signal.

-

Compound Addition: When an inverse agonist like SR1555 binds to the LBD, it causes a conformational change that displaces the co-activator peptide.[5]

-

Measurement: The displacement separates the donor and acceptor, leading to a decrease in the FRET signal. This change is measured on a compatible plate reader.[16]

-

C. In Vitro T-Cell Differentiation Assay

-

Principle: This assay directly tests the effect of a compound on the differentiation of primary T-cells, providing a more physiologically relevant assessment of its immunological activity.

-

Methodology:

-

Cell Isolation: Naive CD4+ T cells are isolated from a source, such as mouse splenocytes.[2]

-

Polarizing Conditions: The cells are cultured under specific cytokine cocktails to drive differentiation towards a particular lineage.

-

Compound Treatment: The cultures are simultaneously treated with the test compound (SR1555) or a vehicle control.

-

Analysis: After several days, the cell populations are analyzed. This can be done by:

-

Flow Cytometry: Staining for intracellular IL-17A to quantify Th17 cells or for the transcription factor Foxp3 to quantify Treg cells.

-

ELISA/ELISpot: Measuring the concentration of secreted IL-17A in the culture supernatant.[18]

-

qPCR: Measuring the relative mRNA expression of key genes like Rorc, Il17a, and Foxp3.[11][19]

-

-

Therapeutic Implications and Future Directions

The ability of SR1555 to act as a RORγ inverse agonist, thereby suppressing the pathogenic Th17 pathway while promoting the protective Treg pathway, positions it as a highly valuable tool for immunology research.[1][13] This dual mechanism makes RORγ an attractive therapeutic target for a range of Th17-mediated autoimmune and inflammatory diseases.[5][20]

Furthermore, research has expanded the role of RORγ beyond immunology into metabolism. Studies have shown that SR1555 can affect adipogenesis and improve metabolic parameters in obese diabetic mice, suggesting potential applications in treating obesity and metabolic syndrome.[13][19]

Future research will likely focus on developing RORγ modulators with improved potency, selectivity, and pharmacokinetic profiles for clinical translation. Understanding the precise structural basis for the dual Th17/Treg activity will be crucial for designing next-generation therapeutics that can effectively and safely restore immune balance.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classical Nuclear Hormone Receptor Activity as a Mediator of Complex Concentration Response Relationships for Endocrine Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinician.nejm.org [clinician.nejm.org]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. SR1555 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abeomics.com [abeomics.com]

- 16. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Th17 Cells Regulates Autoimmune Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiobesity Effect of a Small Molecule Repressor of RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]

SR1555 Hydrochloride: A Comprehensive Technical Guide for Researchers

For Research Use Only. Not for use in humans or animals.

Introduction

SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[2][3][4] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγ activity, SR1555 suppresses the development and function of Th17 cells, leading to a reduction in IL-17 expression. This mechanism of action makes this compound a valuable research tool for investigating the therapeutic potential of targeting the RORγ pathway in autoimmune disorders such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][4][5]

Chemical Structure and Properties

This compound is the hydrochloride salt of SR1555. The chemical structure and key properties are detailed below.

Chemical Structure:

-

IUPAC Name: 1-(4-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone, monohydrochloride[1]

-

Chemical Formula: C₂₂H₂₃ClF₆N₂O₂[1]

-

Molecular Weight: 496.88 g/mol [1]

-

CAS Number: 2309312-90-9 (HCl salt)[1], 1386439-51-5 (free base)[1]

Physicochemical Properties:

A summary of the available physicochemical data for this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to beige powder/crystalline solid | [6] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility | DMSO: 15 mg/mL (clear) | |

| Storage Temperature | 2-8°C (short term), -20°C (long term) | [6] |

Mechanism of Action and Signaling Pathway

SR1555 acts as an inverse agonist of RORγ. In the context of Th17 cell differentiation, signaling through cytokines such as IL-6 and TGF-β activates the transcription factor STAT3. Activated STAT3, in conjunction with other factors, induces the expression of RORγt, the key lineage-defining transcription factor for Th17 cells. RORγt then binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving their transcription.

SR1555 binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This inverse agonism effectively silences the transcriptional activity of RORγt, thereby blocking the expression of IL-17 and other target genes, and ultimately suppressing Th17 cell differentiation and function.

Caption: RORγ signaling pathway and the inhibitory action of SR1555.

Experimental Protocols

General Synthesis of a Biphenyl Piperazine Derivative (Illustrative)

While a specific protocol for this compound is not publicly available, the following illustrates a general approach for the synthesis of similar biphenyl piperazine compounds. This is a representative synthesis and would require optimization for SR1555.

Step 1: Synthesis of the Biphenyl Intermediate

A Suzuki coupling reaction between a suitable boronic acid derivative and a bromobiphenyl derivative can be employed to construct the core biphenyl structure.

Step 2: Introduction of the Piperazine Moiety

The biphenyl intermediate is then functionalized, for example, by bromination of a methyl group, to allow for the subsequent nucleophilic substitution with a protected piperazine.

Step 3: Acetylation and Deprotection

The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride. If a protecting group was used on the other piperazine nitrogen, it is removed at this stage.

Step 4: Formation of the Hydrochloride Salt

The final free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

In Vitro RORγ Inverse Agonist Activity Assay (LanthaScreen™ TR-FRET)

This protocol is adapted from the commercially available LanthaScreen™ TR-FRET RORγ Coactivator Assay.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled coactivator peptide from the RORγ ligand-binding domain (LBD).

Materials:

-

RORγ-LBD-GST fusion protein

-

Fluorescein-labeled coactivator peptide

-

Terbium-labeled anti-GST antibody

-

Assay buffer

-

This compound

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Dilute the 100X compound solutions to 2X in the assay buffer.

-

Add the 2X compound dilutions to the 384-well plate.

-

Add the RORγ-LBD-GST to the wells.

-

Prepare a mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody and add it to the wells.

-

Incubate the plate at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm after excitation at 340 nm.

-

Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the IC₅₀ value.

In Vitro Th17 Cell Differentiation Assay

Principle: This assay assesses the ability of this compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

-

Isolated naive CD4+ T cells

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)

-

Anti-IFN-γ and anti-IL-4 antibodies

-

This compound

-

Cell culture medium and plates

Procedure:

-

Culture naive CD4+ T cells with T cell activation reagents in the presence of the Th17 polarizing cytokine cocktail and neutralizing antibodies for other T helper lineages.

-

Treat the cells with various concentrations of this compound.

-

Culture the cells for 3-5 days.

-

Analyze the cell culture supernatant for IL-17A production by ELISA or perform intracellular staining for IL-17A and RORγt and analyze by flow cytometry.

Experimental Workflows

The preclinical evaluation of a RORγ inverse agonist like SR1555 typically follows a structured workflow from initial screening to in vivo efficacy testing.

Caption: A typical preclinical discovery and development workflow.

Conclusion

This compound is a valuable chemical probe for studying the role of RORγ in health and disease. Its ability to selectively inhibit RORγ and suppress Th17 cell-mediated inflammation provides a powerful tool for researchers in the fields of immunology and drug discovery. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the RORγ-Th17 axis.

References

- 1. medkoo.com [medkoo.com]

- 2. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]

- 3. tandfonline.com [tandfonline.com]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sapphire Bioscience [sapphirebioscience.com]

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with SR1555 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of SR1555 hydrochloride, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). SR1555 has demonstrated potential therapeutic effects in models of autoimmune disease and obesity by modulating the differentiation and function of T helper 17 (Th17) cells and promoting the activity of regulatory T (Treg) cells.

Mechanism of Action